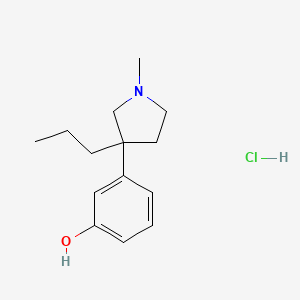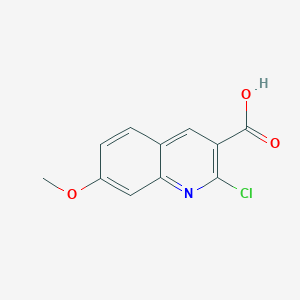![molecular formula C13H16FNO4S B1634154 Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 349624-64-2](/img/structure/B1634154.png)
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 4-piperidinecarboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols, forming sulfonamide or sulfone derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in the synthesis of various bioactive molecules, including potential pharmaceutical agents.
In the field of medicinal chemistry, it serves as a building block for the development of drugs targeting specific enzymes and receptors. Its unique chemical structure allows for the exploration of new therapeutic pathways and the design of molecules with improved efficacy and selectivity .
Mechanism of Action
The mechanism of action of Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their activity. This interaction can result in the inhibition or activation of the target protein, depending on the specific context .
The compound’s fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, further influencing its binding affinity and specificity. These molecular interactions are crucial for the compound’s biological activity and its potential therapeutic applications.
Comparison with Similar Compounds
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
Methyl 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylate: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate: The methyl group can influence the compound’s hydrophobicity and overall reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom, in particular, plays a significant role in its reactivity and binding interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBNATIWROQSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1634076.png)












